(5H-imidazo[5,1-a]isoindol-5-yl)methanamine
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Overview
Description
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a heterocyclic compound that features both imidazole and isoindole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize the reaction conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole and isoindole derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-isoindole ketones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (5H-imidazo[5,1-a]isoindol-5-yl)methanamine exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Isoindole: A bicyclic compound with a fused benzene and pyrrole ring, used in the synthesis of dyes and pigments
Uniqueness
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is unique due to its combined imidazole and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H11N3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
5H-imidazo[5,1-a]isoindol-5-ylmethanamine |
InChI |
InChI=1S/C11H11N3/c12-5-10-8-3-1-2-4-9(8)11-6-13-7-14(10)11/h1-4,6-7,10H,5,12H2 |
InChI Key |
SLXFMQKMCILGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N3C2=CN=C3)CN |
Origin of Product |
United States |
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